BenchChemオンラインストアへようこそ!

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

medicinal chemistry structure–activity relationships screening library selection

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 921088-57-5) is a fully synthetic, achiral benzofuran-benzamide screening compound. Its 3,4-dimethoxybenzamide appendage represents a critical regioisomeric variant vs. the 3,5-dimethoxy analog (CAS 929412-76-0), enabling rigorous SAR exploration, molecular recognition studies, and computational docking validation. Procure this exact regioisomer (InChI Key: WIYWFCPZEPUHOW-UHFFFAOYSA-N) to maintain screen reproducibility and avoid false SAR leads.

Molecular Formula C27H25NO7
Molecular Weight 475.497
CAS No. 921088-57-5
Cat. No. B2780606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide
CAS921088-57-5
Molecular FormulaC27H25NO7
Molecular Weight475.497
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C27H25NO7/c1-15-19-9-7-17(28-27(30)16-6-10-22(33-4)24(12-16)34-5)13-23(19)35-26(15)25(29)20-14-18(31-2)8-11-21(20)32-3/h6-14H,1-5H3,(H,28,30)
InChIKeyWIYWFCPZEPUHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes101 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 921088-57-5): Structural Identity and Screening Library Provenance


N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 921088-57-5, molecular formula C₂₇H₂₅NO₇, MW 475.5) is a fully synthetic, achiral small molecule belonging to the benzofuran-benzamide class. It is catalogued as a diversity screening compound by ChemDiv under compound ID F265-0333 . The molecule features a 2,5-dimethoxybenzoyl substituent at the benzofuran 2-position, a methyl group at the 3-position, and a 3,4-dimethoxybenzamide moiety linked via the 6-position of the benzofuran core. Key computed physicochemical descriptors include logP/logD 5.05, logSw −4.84, polar surface area 75.76 Ų, nine hydrogen-bond acceptors, and one hydrogen-bond donor . The compound is offered through multiple screening-compound suppliers (ChemDiv, EvitaChem, Chemenu) for non-human research use only, with typical availability in milligram quantities and approximately one-week shipping lead times .

Why Benzofuran-Benzamide Screening Compounds Cannot Be Interchanged: The 3,4- vs. 3,5-Dimethoxybenzamide Regioisomer Problem


Within the 2,5-dimethoxybenzoyl-3-methyl-benzofuran-6-yl scaffold series, the substitution pattern on the terminal benzamide ring constitutes the primary source of structural differentiation. The target compound bears a 3,4-dimethoxybenzamide moiety, whereas its closest catalogued analog (CAS 929412-76-0) carries a 3,5-dimethoxybenzamide group . This regioisomeric difference alters the spatial orientation of the methoxy substituents, which directly affects hydrogen-bonding geometry, dipole moment, and molecular recognition properties. In related benzofuran SAR studies, even single-position methoxy migrations on pendant aryl rings have been shown to produce order-of-magnitude shifts in target binding affinity and selectivity profiles [1]. Furthermore, the amide attachment position on the benzofuran core (6-yl vs. 5-yl) generates a structurally distinct sub-series with separate cataloguing and independent biological annotation potential . Generic substitution—i.e., procuring any 'benzofuran-dimethoxybenzamide' without verifying the exact substitution pattern—risks introducing a compound with fundamentally different molecular recognition surfaces, undermining the reproducibility of screening campaigns and SAR follow-up studies.

Quantitative Differentiation Evidence for CAS 921088-57-5 vs. Closest Structural Analogs


Regioisomeric Identity: 3,4-Dimethoxybenzamide vs. 3,5-Dimethoxybenzamide Substitution Pattern Defines Molecular Recognition Topology

The target compound (CAS 921088-57-5) and its closest catalogued analog (CAS 929412-76-0) are constitutional isomers differing solely in the methoxy substitution pattern on the terminal benzamide ring: 3,4-dimethoxy (ortho/para-relative) vs. 3,5-dimethoxy (meta/meta-relative). This positional isomerism produces distinct electrostatic potential surfaces and hydrogen-bond acceptor geometries. The 3,4-dimethoxy arrangement presents an ortho-dimethoxy motif capable of bidentate metal chelation or dual hydrogen-bonding interactions, whereas the 3,5-dimethoxy arrangement presents two spatially separated methoxy groups with different interaction vectors . In published benzofuran SAR campaigns (e.g., CK2 kinase inhibitor optimization), positional methoxy migrations on pendant rings produced IC₅₀ variations exceeding 10-fold across closely related analogs, demonstrating that regioisomeric substitution is not functionally neutral [1].

medicinal chemistry structure–activity relationships screening library selection

Benzofuran Core Attachment Position: 6-yl vs. 5-yl Amide Linkage as a Critical Scaffold Branch Point

The target compound features the benzamide moiety attached at the benzofuran 6-position, distinguishing it from the parallel 5-yl sub-series (e.g., N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide, also catalogued by EvitaChem) . The 6-yl attachment positions the amide substituent para to the furan oxygen and meta to the 3-methyl group, while the 5-yl attachment positions it meta to the furan oxygen and ortho to the 3-methyl group. This topological difference alters both the molecular shape (length-to-width aspect ratio) and the spatial relationship between the 2,5-dimethoxybenzoyl group and the pendant benzamide . In benzofuran-based kinase inhibitor programs, regioisomeric attachment position has been shown to determine target selectivity, with 5-substituted and 6-substituted analogs exhibiting distinct kinase inhibition profiles [1].

chemical biology scaffold diversification screening deck design

Physicochemical Property Profile: Computed logP/logD, Solubility, and H-Bond Capacity Provide Filter-Relevant Differentiation

The target compound has a computed logP of 5.05, logD (pH-independent) of 5.05, and logSw of −4.84, indicating high lipophilicity and low aqueous solubility . With nine hydrogen-bond acceptors and only one hydrogen-bond donor, this compound departs from the typical Ro5-compliant profile. Among close analogs, variations in methoxy substitution alter these computed parameters. The unsubstituted benzamide analog (N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide) has a lower molecular weight (415.4 g/mol) and reduced H-bond acceptor count (6 vs. 9) . The 2-furamide analog (CAS 920446-91-9, C₂₃H₁₉NO₆, MW 405.4) has an even lower MW and lipophilicity . Within the broader benzofuran screening library context, these property differences affect solubility, permeability, and non-specific binding profiles, making compound selection consequential for assay compatibility and hit triage decisions [1].

drug-likeness ADME prediction screening cascade triage

Scaffold Family Context: Benzofuran-2-benzoyl-6-benzamide Architecture as a Privileged Chemotype with Documented Multi-Target Activity

The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity across kinase inhibition, GPCR modulation, antimicrobial, and antiproliferative targets [1][2]. The specific 2-benzoyl-3-methyl-benzofuran-6-yl substructure present in the target compound has been explored in CK2 kinase inhibitor discovery, where benzofuran derivatives achieved submicromolar IC₅₀ values, with potency exquisitely dependent on the substitution pattern [3]. Although no peer-reviewed activity data exist for CAS 921088-57-5 specifically, its structural congruence with the active benzofuran pharmacophore—particularly the 2,5-dimethoxybenzoyl group at position 2 and the electron-rich benzamide at position 6—places it within a validated bioactive chemical space. The 3,4-dimethoxybenzamide moiety, as a standalone fragment, has been incorporated into antiparasitic agents (e.g., N-(3-(N-L-leucylsulfamoyl)phenyl)-3,4-dimethoxybenzamide with IC₅₀ = 69.8 μM vs. Trypanosoma brucei) [4], suggesting potential for target engagement that may complement the benzofuran-driven activity.

privileged scaffold kinase inhibition antiproliferative screening

Data Availability Caveat: No Published Peer-Reviewed Bioactivity Data Identified for CAS 921088-57-5; Compound Requires De Novo Characterization

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Scholar (conducted April 2026) yielded no peer-reviewed bioactivity data for CAS 921088-57-5. The compound does not appear in PubChem Compound, ChEMBL, or any other authoritative bioactivity database [1][2]. In contrast, the broader benzofuran scaffold class has extensive published activity data (e.g., ChEMBL contains >2,000 benzofuran-containing compounds with curated bioactivity measurements) [3]. This data gap means that any differential activity claims for the target compound versus its analogs cannot be made on the basis of quantitative pharmacology. Procurement decisions should therefore be driven by structural identity requirements (correct regioisomer), property-based triage criteria (logP, solubility, H-bond profile), and scaffold-based activity expectations rather than demonstrated target engagement.

data transparency screening library hit validation

Procurement-Relevant Application Scenarios for N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 921088-57-5)


Screening Library Expansion for Benzofuran-Focused Kinase or GPCR Hit Discovery

The compound is suitable for augmenting diversity-oriented or target-focused screening libraries where the benzofuran scaffold has been validated as a privileged chemotype. Its 2,5-dimethoxybenzoyl-3-methyl-benzofuran-6-yl core with a 3,4-dimethoxybenzamide appendage provides a distinct substitution vector not represented by the 3,5-dimethoxy or unsubstituted benzamide analogs. Procurement for screening deck expansion is justified when the screening collection lacks this specific regioisomer, as established in Section 3 (Evidence Items 1 and 2) regarding regioisomeric and positional differentiation . Users should verify compound identity by InChI Key (WIYWFCPZEPUHOW-UHFFFAOYSA-N) and purity (typically ≥95% by HPLC from ChemDiv) before incorporation into screening plates .

SAR-by-Catalog Follow-Up After Primary Benzofuran Hit Identification

When a primary screening hit contains a benzofuran-benzamide architecture, systematic procurement of regioisomeric and substitution variants enables rapid SAR exploration without de novo synthesis. The target compound (3,4-dimethoxybenzamide, 6-yl attachment) serves as one node in a matrix that includes the 3,5-dimethoxy regioisomer (CAS 929412-76-0), the 5-yl positional isomer, the unsubstituted benzamide, and the 4-chlorobenzoyl variant (CAS 929471-76-1). The computed property differences documented in Section 3 (Evidence Item 3)—particularly logP 5.05 and logSw −4.84—should inform assay format selection (e.g., need for low-DMSO, high-protein-content assay buffers to mitigate solubility limitations) [1].

Computational Chemistry and Molecular Docking: Regioisomer-Specific Docking Pose Validation

The distinct InChI Key and 3D conformation of the 3,4-dimethoxybenzamide regioisomer make this compound valuable for computational studies where docking pose predictions must be validated against experimental binding data for the correct isomer. Using the 3,5-dimethoxy isomer (CAS 929412-76-0) in place of the 3,4-isomer would produce different predicted binding poses due to altered hydrogen-bond acceptor geometry. The physicochemical descriptors provided in Section 3 (logP, PSA, HBA/HBD) can be used to parameterize docking grids and assess ligand efficiency metrics . Procurement for computational validation requires the exact compound that was docked or for which a co-crystal structure is being pursued.

Method Development and Assay Qualification Using a Structurally Defined Negative Control

Given the absence of published bioactivity data (Section 3, Evidence Item 5), this compound can serve as a structurally matched inactive or weakly active control in biochemical assays, provided its activity is first experimentally confirmed to be below the assay threshold. Its high lipophilicity (logP 5.05) also makes it useful for evaluating assay interference from lipophilic compounds, non-specific protein binding, or aggregation-based false positives, especially when compared with lower-logP analogs from the same series [1]. This application leverages the compound's property profile rather than requiring demonstrated target engagement.

Quote Request

Request a Quote for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.